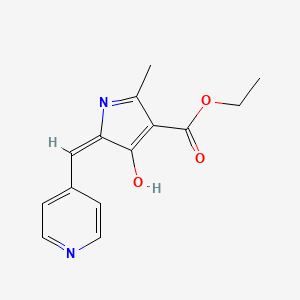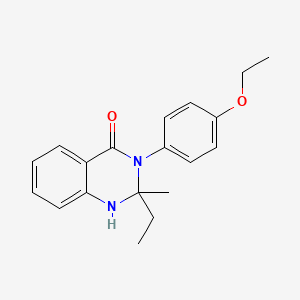![molecular formula C14H16N2OS2 B6042259 6-methyl-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol](/img/structure/B6042259.png)
6-methyl-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
6-methyl-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of novel therapeutics. Additionally, it has been investigated for its potential use as a pesticide and as a material for organic electronics.
Mécanisme D'action
The mechanism of action of 6-methyl-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol is not fully understood. However, it has been suggested that its antitumor and antiviral activities may be attributed to its ability to inhibit DNA synthesis. It has also been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antibacterial activity.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol can induce apoptosis (programmed cell death) in cancer cells, indicating its potential as a cancer therapeutic. It has also been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. In terms of its antibacterial activity, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol in lab experiments is its broad range of potential applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for research involving 6-methyl-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol. One direction is to further investigate its potential as a cancer therapeutic, particularly in combination with other chemotherapeutic agents. Another direction is to optimize its use as a pesticide, particularly in organic farming. Additionally, there is potential for its use in the development of organic electronics due to its unique chemical structure.
Méthodes De Synthèse
The synthesis of 6-methyl-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol can be achieved through a multi-step process involving the reaction of 2,4-dichloropyrimidine with 3-phenylthiopropanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl iodide and sodium hydride to yield the final product.
Propriétés
IUPAC Name |
4-methyl-2-(3-phenylsulfanylpropylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-11-10-13(17)16-14(15-11)19-9-5-8-18-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZDQMPBWYGTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B6042183.png)
![2-methoxy-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6042184.png)
![2-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6042190.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6042194.png)
![5-(2-furoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6042204.png)

![(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6042219.png)
![2-methyl-5-(4-nitrophenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6042226.png)
![2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6042230.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B6042240.png)
![3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide](/img/structure/B6042241.png)
![3-(4-methoxyphenyl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042247.png)
